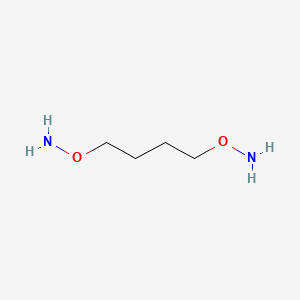

O-(4-aminooxybutyl)hydroxylamine

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of O-(4-aminooxybutyl)hydroxylamine typically involves the reaction of hydroxylamine with a butyl derivative. One common method includes the reaction of hydroxylamine with 1,4-dibromobutane under controlled conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Des Réactions Chimiques

Oxime Formation with Carbonyl Compounds

O-(4-Aminooxybutyl)hydroxylamine reacts efficiently with aldehydes and ketones to form oxime linkages, a reaction widely exploited in bioconjugation and radiopharmaceutical synthesis.

Key Reaction Data:

-

Mechanism : Nucleophilic attack by the hydroxylamine's aminooxy group (-ONH₂) on the carbonyl carbon, followed by dehydration to form the oxime (C=N-OH) bond .

-

Applications :

Conjugation with Biomolecules

The compound serves as a linker for covalent attachment to biomolecules via its dual hydroxylamine groups.

Case Study: DNA-Polyamide Conjugation

-

Process : Reacts with aldehyde-functionalized pyrrole-imidazole polyamides to form oxime-linked conjugates .

-

Conditions : pH 7.0, RT, stoichiometric ratios.

-

Outcome :

Acid-Catalyzed Transformations

Under acidic conditions, the compound participates in intramolecular cyclization and cleavage reactions.

Observed Reactions:

-

Cyclization : Forms 1,2-benzisoxazole derivatives when reacted with 2-hydroxybenzaldehyde .

-

Nitrile Formation : Converts aldehyde oxime intermediates to nitriles at elevated temperatures (e.g., 80°C) .

Stability Under Physiological Conditions

-

pH Tolerance : Oxime conjugates remain intact at pH 2.5–10 for >4 hours .

-

Thermal Stability : Decomposes above 150°C, with DSC/TGA data indicating endothermic transitions.

Comparative Reactivity

| Reaction Type | This compound | N-Hydroxylamines |

|---|---|---|

| Oxime Formation | Faster (dual reactive sites) | Moderate |

| Alkylation | Preferential O-alkylation | Preferential N-alkylation |

| Stability | Higher (symmetrical structure) | Lower (prone to nitrone formation) |

Applications De Recherche Scientifique

Chemical Applications

Reagent in Bioconjugation:

O-(4-aminooxybutyl)hydroxylamine is employed as a reagent in the synthesis of bioconjugates. It facilitates the formation of stable oxime bonds between aminooxy groups and carbonyl-containing compounds, which is crucial for labeling biomolecules and creating targeted therapeutics. This property is utilized in the development of radiolabeled peptides for imaging applications, particularly in positron emission tomography (PET) .

Modification of Proteins and Peptides:

The compound serves as an effective tool for modifying proteins and peptides, enhancing their stability and functionality. It enables site-specific labeling, which is essential for studying protein interactions and functions .

Biological Applications

Enzyme Mechanism Studies:

this compound is utilized in studying enzyme mechanisms due to its ability to form covalent adducts with reactive carbonyls. This property allows researchers to investigate the roles of specific amino acids in enzyme catalysis and regulation .

Investigating Biological Pathways:

The compound acts as a probe for biological pathways, aiding in the understanding of metabolic processes. Its ability to selectively interact with certain biomolecules makes it a valuable tool in biochemical research .

Industrial Applications

Production of Specialty Chemicals:

In the industrial sector, this compound is used as an intermediate in the synthesis of specialty chemicals. Its versatility allows it to be incorporated into various chemical processes, enhancing product yields and efficiency .

Case Study 1: Radiolabeling Peptides

Recent studies demonstrated the successful use of this compound in the radiolabeling of peptides for PET imaging. The oxime formation between aminooxy-functionalized peptides and carbonyl precursors resulted in high-yield synthesis of radiolabeled products, which are crucial for non-invasive imaging techniques .

Case Study 2: Enzyme Inhibition Research

In research focused on enzyme inhibition, this compound was employed to study the inhibition mechanisms of various enzymes. By forming stable adducts with carbonyl groups on enzyme active sites, researchers could elucidate the structural requirements for effective inhibition, leading to potential therapeutic developments .

Mécanisme D'action

The mechanism of action of O-(4-aminooxybutyl)hydroxylamine involves its interaction with biological molecules. It can form stable adducts with carbonyl-containing compounds, thereby inhibiting their function . This property makes it useful in studying enzyme mechanisms and as a potential therapeutic agent.

Comparaison Avec Des Composés Similaires

O-(4-aminooxybutyl)hydroxylamine can be compared with other similar compounds such as hydroxylamine and O-methylhydroxylamine . While all these compounds contain the hydroxylamine functional group, this compound is unique due to its butyl chain, which imparts different chemical properties and reactivity .

Similar compounds include:

- Hydroxylamine

- O-methylhydroxylamine

- O-ethylhydroxylamine

These compounds share some reactivity but differ in their specific applications and chemical behavior.

Activité Biologique

O-(4-aminooxybutyl)hydroxylamine, a compound with the CAS number 60302-18-3, is notable for its potential biological activities, particularly in the context of medicinal chemistry and bioconjugation. This article explores its biological properties, mechanisms of action, and applications in various fields based on a review of existing literature.

| Property | Value |

|---|---|

| Molecular Formula | C₄H₁₃ClN₂O₂ |

| Molecular Weight | 156.611 g/mol |

| Density | 1.048 g/cm³ |

| Boiling Point | 280.8 °C at 760 mmHg |

| Flash Point | 149.9 °C |

This compound functions primarily as an aminooxy compound, which allows it to form oxime bonds with carbonyl-containing substrates. This property is harnessed in various biochemical applications, particularly in the synthesis of conjugates for imaging and therapeutic purposes.

- Oxime Formation : The aminooxy group reacts with aldehydes and ketones to form stable oxime linkages, which are crucial in bioconjugation techniques for labeling peptides and proteins .

- Biological Activity : Its ability to inhibit certain enzymes has been explored, particularly in the context of cancer therapy. For instance, it has been noted to interfere with the binding of certain peptides to cell receptors, which can potentially be exploited in targeted drug delivery systems .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Peptide Labeling : A study demonstrated that aminooxy-functionalized peptides reacted with fluorobenzaldehyde to create oxime-linked conjugates with high yields. This method was effective for direct labeling of biomolecules for imaging purposes .

- Cancer Therapeutics : Research indicated that compounds similar to this compound can inhibit the activity of polyamine biosynthetic enzymes, which are often upregulated in cancer cells. This inhibition can lead to reduced cell proliferation and might be used as a strategy for cancer treatment .

- Selectivity in Conjugation : The selectivity exhibited by this compound in forming oxime bonds suggests its potential utility in creating specific bioconjugates that do not interfere with the biological activity of the target molecules .

Applications

- Bioconjugation : The primary application of this compound lies in its use as a linker in bioconjugation processes, allowing for the attachment of drugs or imaging agents to biomolecules without compromising their functionality.

- Drug Development : Its role as an enzyme inhibitor positions it as a candidate for further development in therapeutic contexts, particularly for conditions where polyamine metabolism is disrupted.

- Molecular Imaging : The ability to form stable conjugates makes it valuable in the field of molecular imaging, where precise targeting and visualization of biological processes are crucial.

Propriétés

IUPAC Name |

O-(4-aminooxybutyl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2O2/c5-7-3-1-2-4-8-6/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVTPMAJGFRLLKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCON)CON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70216277 | |

| Record name | O-delta-Aminooxybutylhydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70216277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66080-74-8 | |

| Record name | O-delta-Aminooxybutylhydroxylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066080748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC205114 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=205114 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | O-delta-Aminooxybutylhydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70216277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.